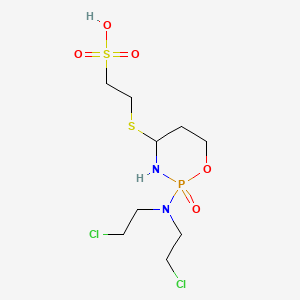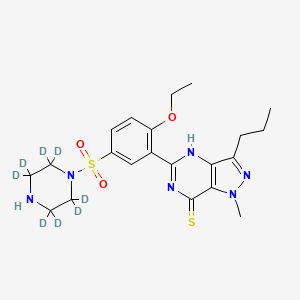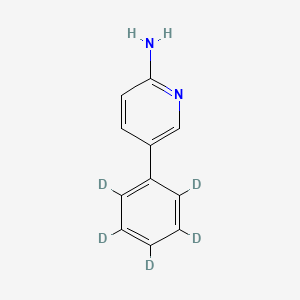
3,4,4'-Trichlorocarbanilide-13C6(Triclocarban-13C6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4’-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is an antibacterial agent used in liquid soaps and body washes . It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus . It is a bacteriostatic compound that has been found in antibacterial soaps and other personal care products .
Molecular Structure Analysis
The molecular structure of 3,4,4’-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is represented by the linear formula Cl2C6H3NHCONHC6H4Cl . The molecular weight is 315.58 .Physical And Chemical Properties Analysis
3,4,4’-Trichlorocarbanilide-13C6 (Triclocarban-13C6) is a solid substance with a melting point of 254-256 °C (lit.) . It is soluble in methanol . The vapor pressure is less than 0.1 mmHg at 25 °C .Scientific Research Applications
Electrochemistry-Mass Spectrometry and Biotransformation
Triclocarban (TCC), a widely used antibacterial agent, undergoes biotransformation which can be studied using electrochemical methods coupled to mass spectrometry. These studies reveal the formation of reactive metabolites, such as hydroxylated TCC derivatives, which may form reactive quinone imines. This insight is crucial for understanding the environmental and biological fate of TCC, highlighting the need for further research into its potential impacts on health and the environment (Baumann et al., 2010).
Metabolic Activation and Potential Toxicity
Research into the metabolic activation of TCC indicates that it can be converted by cytochrome P450 enzymes into glutathione adducts, suggesting a potential for covalent binding to proteins and, consequently, toxicity. These findings emphasize the importance of understanding the biochemical pathways involved in TCC metabolism and their implications for human health (Schebb et al., 2014).
Biotransformation by Bacterial Enzymes
The discovery of a novel amidase from Ochrobactrum sp. capable of degrading TCC and its dehalogenated congeners offers a promising avenue for bioremediation strategies. This enzyme, capable of hydrolyzing TCC to more biodegradable products, represents a significant step forward in understanding microbial pathways for the detoxification of environmental contaminants like TCC (Yun et al., 2017).
Environmental Detection and Analysis
The development of sensitive and accurate methods for detecting TCC and its metabolites in environmental samples is essential for assessing its distribution and impact. Techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) enable the quantification of TCC at ng/L levels in aquatic environments, facilitating a better understanding of its persistence and mobility in water resources (Halden & Paull, 2004).
Regulatory Perspectives and Environmental Impact
The comprehensive review of triclosan and triclocarban regulation in the United States underscores the critical need for a reevaluation of the use and disposal of these compounds. By presenting a timeline of scientific evidence and regulatory actions, this research advocates for more sustainable and environmentally friendly antimicrobial agents, highlighting the urgency of addressing the widespread environmental contamination caused by these substances (Halden, 2014).
Safety And Hazards
Triclocarban is a potential endocrine-disrupting chemical with the capacity to modulate androgen and estrogen activities as well as other hormone-mediated biological processes . It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation . It interferes with mammalian reproduction and can cause methemoglobinemia in humans .
properties
CAS RN |
1216457-76-9 |
|---|---|
Product Name |
3,4,4'-Trichlorocarbanilide-13C6(Triclocarban-13C6) |
Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
321.532 |
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
synonyms |
N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea-13C6; 3,4,4’-Trichlorodiphenylurea-13C6; Cusiter-13C6; Cutisan-13C6; ENT 26925-13C6; Genoface-13C6; Preventol SB-13C6; Procutene-13C6; Solubacter-13C6; TCC-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




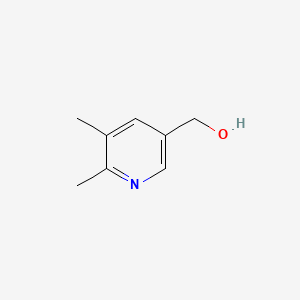
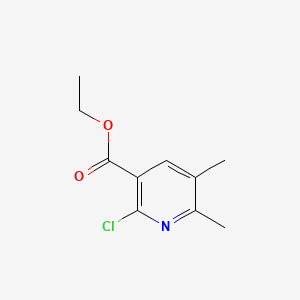
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

